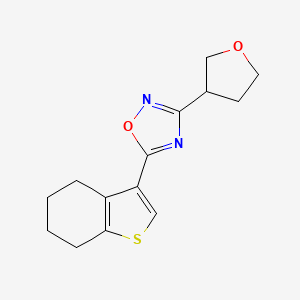![molecular formula C20H24N6O B5648863 3-[(2-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5648863.png)
3-[(2-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves multiple steps, including the formation of the pyrazole core, introduction of the imidazole and pyridine groups, and subsequent modifications to attach the piperidinyl and carbonyl groups. Techniques such as oxidative [3+2] cycloaddition, Cu-catalyzed aerobic oxidative conditions, and metal-free conditions at room temperature are typical in constructing such complex molecules (Ravi et al., 2017). The use of ethyl tertiary amines as carbon sources under Cu-catalyzed conditions has also been reported for synthesizing related structures (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
The molecular structure of this compound features a combination of several heterocyclic rings that confer a unique set of properties. The structure is characterized by intramolecular hydrogen bonding and π-π interactions, which influence its stability and reactivity. Crystallographic studies have shed light on the conformational preferences and electronic structure, revealing the spatial arrangement of the molecule's functional groups (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its multiple reactive sites. It has been shown to undergo transformations such as cycloaddition reactions, nucleophilic substitutions, and oxidative couplings, leading to a diverse range of derivatives with potential applications in material science and pharmaceuticals. The reactivity pattern is significantly influenced by the electronic nature of the heterocyclic rings and the presence of substituents, which can be manipulated to achieve desired outcomes (Lei et al., 2016).
Propriétés
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-15-11-18(24(2)23-15)20(27)26-9-4-6-17(14-26)19-22-8-10-25(19)13-16-5-3-7-21-12-16/h3,5,7-8,10-12,17H,4,6,9,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWAEPQPKFXSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)

![N-isopropyl-3-{5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5648821.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5648836.png)
![2-tert-butyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5648840.png)
![2-(ethylamino)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5648841.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5648860.png)
![4-{[1-(4-fluorobenzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5648867.png)

![ethyl 1-[(4-bromo-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5648893.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5648894.png)